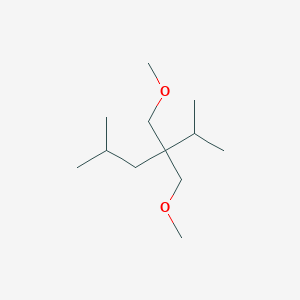

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Description

The exact mass of the compound 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-bis(methoxymethyl)-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-10(2)7-12(8-13-5,9-14-6)11(3)4/h10-11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHIYOCUMCUWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(COC)(COC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456581 | |

| Record name | Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129228-21-3 | |

| Record name | 3,3-Bis(methoxymethyl)-2,5-dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129228213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-2-isopropyl-1,3-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQJ4L27DN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS: 129228-21-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Player in Stereoselective Polymerization

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a sterically hindered diether, has carved a niche for itself in the realm of polymer chemistry. While its name may be a mouthful, its role as an internal electron donor in Ziegler-Natta catalyst systems is pivotal for the production of highly stereoregular polymers, particularly isotactic polypropylene. This guide, intended for chemists, material scientists, and researchers, provides a comprehensive overview of this compound, from its synthesis and characterization to its mechanism of action in catalysis. While its primary application lies in polymer science, we will also touch upon the current landscape of its biological activity, an area ripe for exploration.

Physicochemical Properties and Identification

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a colorless oil with a molecular formula of C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol .[1][2] Its branched structure, featuring isobutyl and isopropyl groups at the central carbon of a dimethoxypropane backbone, is key to its function.[3]

| Property | Value | Reference(s) |

| CAS Number | 129228-21-3 | [4] |

| Molecular Formula | C₁₂H₂₆O₂ | [4] |

| Molecular Weight | 202.33 g/mol | [4] |

| Density | 0.842 - 0.843 g/cm³ (predicted) | [1][5] |

| Boiling Point | 191.7 ± 8.0 °C (predicted) | [1][5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Water solubility is estimated at 46.92 mg/L at 25 °C. | [5][6] |

| Synonyms | 3,3-bis(methoxymethyl)-2,5-dimethylhexane; 1-methoxy-2-(methoxymethyl)-4-methyl-2-(propan-2-yl)pentane | [4] |

Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane: A Step-by-Step Approach

Visualizing the Synthesis Pathway

Caption: Generalized synthetic route to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles and patent literature for analogous compounds. It should be adapted and optimized by experienced synthetic chemists.

Step 1: Aldol Condensation to form the Unsaturated Aldehyde Intermediate

-

To a stirred solution of isovaleraldehyde (2.0 eq) in a suitable solvent such as methanol, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) at a controlled temperature (e.g., below 45°C).

-

After the addition is complete, the reaction mixture is gently heated (e.g., to 45-60°C) for a short period to drive the condensation.

-

Upon completion, the organic layer is separated, washed with water to remove the base, and the solvent is removed under reduced pressure to yield the crude unsaturated aldehyde.

Causality: The base catalyzes the enolate formation of one molecule of isovaleraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent dehydration yields the α,β-unsaturated aldehyde. Careful temperature control is crucial to minimize side reactions.

Step 2: Reduction of the Unsaturated Aldehyde

-

The crude unsaturated aldehyde is dissolved in a suitable solvent (e.g., ethanol or heptane).

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (at a pressure that may need optimization) and stirred until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration, and the solvent is evaporated to give the saturated aldehyde.

Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde, yielding the corresponding saturated aldehyde.

Step 3: Hydroxymethylation to the Diol Intermediate

-

The saturated aldehyde is reacted with an excess of formaldehyde (e.g., as an aqueous solution) in the presence of a strong base like sodium or potassium hydroxide.

-

The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.

-

After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the 2-isobutyl-2-isopropylpropane-1,3-diol.

Causality: This is a crossed Cannizzaro-type reaction where formaldehyde acts as a hydride donor and also provides the hydroxymethyl groups. The strong base promotes the reaction.

Step 4: Williamson Ether Synthesis to the Final Product

-

The diol intermediate is dissolved in an aprotic solvent (e.g., THF or DMF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the hydroxyl groups, forming the dialkoxide.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

-

The reaction is stirred until completion, then quenched carefully with water or a saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, is then purified by vacuum distillation.

Causality: The Williamson ether synthesis is a classic method for forming ethers. The strong base is necessary to deprotonate the less acidic secondary and primary alcohols of the diol.

Analytical Characterization

Due to a lack of publicly available spectral data for 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, this section provides predicted analytical data based on its structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~3.3 ppm (s, 6H): The six protons of the two methoxy (-OCH₃) groups would appear as a sharp singlet.

-

~3.2 ppm (s, 4H): The four protons of the two methylene (-CH₂O-) groups would likely appear as a singlet due to the absence of adjacent protons.

-

~2.0-1.7 ppm (m, 3H): The two methine protons of the isobutyl and isopropyl groups and the methylene protons of the isobutyl group would likely appear as a complex multiplet.

-

~0.9 ppm (d, 12H): The twelve protons of the four methyl groups of the isobutyl and isopropyl groups would appear as one or more doublets.

¹³C NMR (Predicted):

-

~75-70 ppm: Carbons of the -CH₂O- groups.

-

~60-55 ppm: Carbons of the -OCH₃ groups.

-

~45-40 ppm: The quaternary carbon.

-

~30-20 ppm: Carbons of the isobutyl and isopropyl groups.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 202 would likely be of low abundance due to the facile fragmentation of the ether linkages and branched alkyl chains. Key fragmentation patterns would include the loss of a methoxy group (-OCH₃, M-31), and cleavage of the isobutyl and isopropyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H stretching vibrations in the 2960-2850 cm⁻¹ region. A strong C-O stretching band characteristic of ethers would be expected around 1100 cm⁻¹.

Application in Ziegler-Natta Catalysis: The Role of an Internal Donor

The primary and most significant application of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal electron donor in fifth-generation Ziegler-Natta catalysts for the production of isotactic polypropylene.[7][8]

Mechanism of Stereocontrol

Ziegler-Natta catalysts are heterogeneous systems, typically comprising titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), and activated by a co-catalyst, usually an aluminum alkyl like triethylaluminium (TEA). The role of the internal donor is to enhance the stereoselectivity of the catalyst, leading to a high yield of isotactic polypropylene, a polymer with all the methyl groups on the same side of the polymer chain, which results in a highly crystalline and mechanically strong material.

The 1,3-diether, with its two oxygen atoms, is believed to coordinate in a chelate fashion to the coordinatively unsaturated magnesium ions on the surface of the MgCl₂ support, in close proximity to the active titanium centers.[7][9] This coordination creates a specific and sterically hindered environment around the active site.

Visualizing the Catalyst Surface Interaction

Caption: Chelation of the 1,3-diether internal donor to a magnesium center on the catalyst support.

This steric hindrance imposed by the bulky isobutyl and isopropyl groups of the internal donor dictates the orientation of the incoming propylene monomer as it coordinates to the titanium active site. This ensures that the monomer is inserted into the growing polymer chain with a specific stereochemistry, leading to the formation of highly isotactic polypropylene. The use of such diethers can lead to polymers with high isotacticity and a narrow molecular weight distribution.[7]

Biological Activity and Relevance in Drug Development: An Unexplored Frontier

A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane. There is currently no evidence to suggest its use or potential in drug development. While some simple ethers and other heterocyclic compounds have been investigated for their antimicrobial or cytotoxic properties, these findings cannot be extrapolated to this specific, sterically hindered diether without dedicated research.[3][10][11][12][13][14][15][16][17]

Therefore, for researchers in the pharmaceutical and life sciences, this compound represents a largely unexplored chemical entity. Its lipophilic nature and the presence of ether functionalities could theoretically allow for interaction with biological membranes or enzyme active sites. However, any such potential remains purely speculative at this time.

Safety and Handling

Based on available safety data for this and similar compounds, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane should be handled with appropriate care in a laboratory setting. It is classified as causing skin irritation and being toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a specialized chemical with a well-defined and critical role in the polymer industry. Its function as an internal electron donor in Ziegler-Natta catalysts is a testament to the importance of molecular design in controlling polymer architecture and properties. The synthetic pathways to this molecule are logical and achievable for skilled chemists.

For researchers in materials science, further exploration of the structure-property relationships of this and related diethers as internal donors could lead to the development of even more efficient and selective polymerization catalysts. For those in the life sciences, the biological properties of this compound remain an open question, offering a blank slate for investigation.

References

-

The Good Scents Company. (n.d.). 3,3-bis(methoxymethyl)-2,5-dimethylhexane. Retrieved from [Link]

- Gorgan, D., et al. (2019). The Cytotoxic Properties of Some Tricyclic 1,3-Dithiolium Flavonoids. Molecules, 24(19), 3541.

- Al-Ostoot, F. H., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. Chemistry Central Journal, 18(1), 1-15.

-

ResearchGate. (2021). Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficacy and cytotoxicity results of the diethyl ether extract in the NF-κB assay at concentrations up to 100 mg/ml. Retrieved from [Link]

- RSC Publishing. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 11(1), 1-15.

-

SciSpace. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Retrieved from [Link]

- MDPI. (2021). Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations.

-

Semantic Scholar. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

- MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2656.

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

- National Institutes of Health. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 16(19), 2625.

-

angenechemical.com. (n.d.). Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl-(CAS# 129228-21-3). Retrieved from [Link]

-

ResearchGate. (2022). Antimicrobial activity of diethyl phthalate: An insilico approach. Retrieved from [Link]

- MDPI. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 20(10), 18448-18468.

- UniTo. (2023). Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor.

- PubMed Central. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 24(22), 16422.

-

Manipal Academy of Higher Education, Manipal, India. (2014). Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][3][6][18] thiadiazole derivatives. European Journal of Medicinal Chemistry, 71, 316-323.

Sources

- 1. 3,3-BIS(METHOXY-METHYL)-2,5-DIMETHYLHEXANE | 129228-21-3 [chemicalbook.com]

- 2. angenesci.com [angenesci.com]

- 3. The Cytotoxic Properties of Some Tricyclic 1,3-Dithiolium Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,3-BIS(METHOXY-METHYL)-2,5-DIMETHYLHEXANE CAS#: 129228-21-3 [m.chemicalbook.com]

- 6. 3,3-bis(methoxymethyl)-2,5-dimethylhexane, 129228-21-3 [thegoodscentscompany.com]

- 7. scispace.com [scispace.com]

- 8. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researcher.manipal.edu [researcher.manipal.edu]

- 18. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

An In-Depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-21-3), a sterically hindered diether with significant industrial and research applications. The document elucidates its molecular structure, physicochemical properties, and detailed synthesis methodologies. Emphasis is placed on its primary role as an internal donor in Ziegler-Natta catalyst systems for producing high-performance isotactic polypropylene. Additionally, its application in environmental analytical chemistry is explored. This guide is intended for researchers, chemists, and professionals in polymer science and drug development, offering field-proven insights and detailed experimental protocols.

Introduction and Molecular Identity

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a diether compound characterized by a propane backbone substituted at the central carbon (C2) with both an isobutyl and an isopropyl group, and at the terminal carbons (C1 and C3) with methoxy groups.[1][2] Its chemical formula is C₁₂H₂₆O₂.[2][3] The significant steric hindrance imparted by the branched alkyl groups at the C2 position is fundamental to its primary application.[1] This compound is a key component in advanced Ziegler-Natta (ZN) catalyst systems used for the polymerization of olefins, particularly in the synthesis of isotactic polypropylene (PP).[1] Its role as an "internal donor" is crucial for enhancing the stereoselectivity and activity of the catalyst, which in turn dictates the physical and mechanical properties of the resulting polymer.[1] Beyond polymer science, it also serves as a standard in environmental analysis for detecting off-flavor compounds in water.[1][2]

Molecular Structure and Physicochemical Properties

The structural arrangement of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is key to its functionality. The central quaternary carbon atom is bonded to two bulky alkyl groups (isobutyl and isopropyl) and two methoxymethyl groups. This architecture creates a sterically crowded environment that influences its interactions in catalytic processes.

Caption: Molecular structure of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.

The physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| CAS Number | 129228-21-3 | [3][4] |

| Molecular Formula | C₁₂H₂₆O₂ | [2][3] |

| Molecular Weight | 202.33 g/mol | [2][3] |

| Appearance | Colorless liquid | [5] |

| Density | 0.843 g/cm³ | [3] |

| Boiling Point | 191.685 °C at 760 mmHg | [3] |

| Flash Point | 34.377 °C | [3] |

| Vapor Pressure | 0.706 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| LogP | 2.96770 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Rotatable Bond Count | 7 | [3] |

Synthesis Pathway and Mechanistic Insights

The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a multi-step process that has been refined to improve yield, reduce costs, and enhance safety and sustainability.[6] The modern, industrially viable route originates from iso-valderaldehyde (3-methylbutanal).[1][6]

Caption: Four-step synthesis workflow for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.

Step-by-Step Synthesis Protocol:

-

Aldol Condensation of iso-Valderaldehyde : The synthesis begins with the aldol condensation of iso-valderaldehyde.[1] An aqueous solution of a strong hydroxide base like NaOH or KOH (15-20% w/v) is used in the presence of methanol at 30-50°C.[1] Methanol acts as both a solvent and an initiator, facilitating the reaction while minimizing the formation of polycondensate byproducts.[1] This step yields (2Z)-2-isopropyl-5-methyl-2-hexenal with high conversion efficiency (85-90%).[1]

-

Catalytic Hydrogenation : The α,β-unsaturated aldehyde intermediate is then reduced via catalytic hydrogenation.[1] This is achieved using a palladium on carbon (Pd/C) catalyst under ambient hydrogen pressure (0.9-1.1 bar).[1] This method is advantageous as it avoids the need for high-pressure reactors, thereby reducing operational costs and safety risks.[1] The reaction selectively reduces the carbon-carbon double bond to produce 2-isopropyl-5-methylhexanal with greater than 95% selectivity.[1]

-

Formylation with Formaldehyde : The saturated aldehyde is condensed with formaldehyde in the presence of a strong base (e.g., 40-50% w/v KOH).[1] This reaction proceeds via a crossed Cannizzaro mechanism, where formaldehyde serves as the hydride donor, reducing one molecule of the aldehyde to an alcohol while being oxidized itself.[1] Careful temperature control below 40°C is crucial to prevent unwanted aldol side reactions.[1] The product of this step is the diol intermediate, 2-isopentyl-2-isopropylpropane-1,3-diol.[1]

-

Methylation of the Diol : The final step is the O-methylation of the diol intermediate to form the target diether.[1][2] This is typically accomplished using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl groups, followed by reaction with an electrophilic methylating agent such as methyl iodide in an aprotic solvent like tetrahydrofuran (THF).[1] This method achieves high yields of 92-95%.[1]

This modern pathway represents a significant improvement over historical methods, such as the alkylation of diethyl malonate using costly and hazardous reagents like lithium aluminium hydride, which suffered from lower yields and environmental concerns.[1][6]

Key Applications and Functional Insights

Polymer Science: Internal Donor in Ziegler-Natta Catalysis

The primary and most significant application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal donor in Ziegler-Natta catalysts for the synthesis of isotactic polypropylene (PP).[1]

-

Mechanism of Action : In the catalyst system, the diether coordinates to the active sites of the catalyst (typically magnesium chloride-supported titanium tetrachloride). The two oxygen atoms of the methoxy groups act as Lewis bases. The bulky isobutyl and isopropyl groups sterically hinder the coordination of propylene monomers in orientations that would lead to non-isotactic polymer chains. This steric guidance forces the incoming monomers to add to the growing polymer chain with a specific and consistent stereochemistry, resulting in highly isotactic polypropylene.

-

Impact on Polymer Properties : The enhanced stereoselectivity imparted by this internal donor leads to polypropylene with superior properties, including high crystallinity, increased mechanical strength, and excellent transparency.[1][2] These high-performance polymers are desirable for applications in packaging materials, healthcare products, and fibers.[2]

Environmental Science: Analytical Standard

In environmental chemistry, this compound is utilized as a standard for the trace analysis of off-flavor and odor compounds in water samples, a critical aspect of water quality monitoring.[1][2]

-

Analytical Methodology : It is analyzed using a highly sensitive method involving gas chromatography coupled with chemical ionization-tandem mass spectrometry (GC-CI-MS/MS).[1][2] This technique allows for the detection and quantification of trace levels of contaminants.

-

Performance : The method is characterized by high accuracy and precision, with reported recovery rates between 97% and 111% and relative standard deviations from 3% to 9%.[1][2] The rapid extraction process, requiring only a small sample volume (1 mL), makes it efficient for routine monitoring.[1][2]

Experimental Protocol: Trace Analysis in Water via GC-CI-MS/MS

The following is a representative protocol for the use of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as part of an analytical standard for water quality testing.

Objective: To quantify trace levels of off-flavor compounds in a water sample.

Materials:

-

Water sample (1 mL)

-

Organic solvent (e.g., Dichloromethane)

-

Standard solution containing 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane and other target analytes

-

Gas Chromatograph with Chemical Ionization-Tandem Mass Spectrometer (GC-CI-MS/MS)

Caption: Workflow for trace analysis of off-flavor compounds in water.

Procedure:

-

Calibration: Prepare a series of calibration standards by diluting the stock standard solution in organic solvent to cover the expected concentration range of the analytes (e.g., 0.8 to 200 ng/L).[2]

-

Sample Extraction: a. To a 2 mL autosampler vial, add 1 mL of the collected water sample. b. Add 1 mL of the organic extraction solvent. c. Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the organic phase. d. Allow the phases to separate. The organic layer (bottom, if using dichloromethane) contains the extracted compounds.

-

GC-MS/MS Analysis: a. Set up the GC-CI-MS/MS instrument with an appropriate temperature program for the GC oven and parameters for the mass spectrometer to monitor the specific parent-to-daughter ion transitions for each target compound. b. Inject 1 µL of the organic extract from the prepared sample vial into the GC inlet. c. Run the analytical sequence, including blanks, calibration standards, and samples.

-

Data Processing: a. Integrate the chromatographic peaks for each analyte in the calibration standards to generate a calibration curve. b. Integrate the peaks for the analytes in the water sample. c. Quantify the concentration of each compound in the sample by comparing its peak area to the calibration curve.

Self-Validation: The accuracy and precision of this protocol are validated by the high recovery rates (97-111%) and low relative standard deviations (3-9%) reported in established methods, confirming its reliability for regulatory and quality control purposes.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.

-

Handling : Use in a well-ventilated area. Personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] Avoid contact with skin and eyes.[5]

-

Fire Safety : The compound has a flash point of 38.1°C and is flammable.[7] Keep away from ignition sources. Use appropriate extinguishing media such as water spray, alcohol-resistant foam, or dry chemical for fires.[7]

-

Disposal : Dispose of the material through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not allow the product to enter drains.[7]

-

Storage : Store in a tightly sealed container in a refrigerator under an inert atmosphere to maintain stability and prevent degradation.[3]

The toxicological properties have not been thoroughly investigated, and it should be handled with the care afforded to all research chemicals.[7]

Conclusion

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a molecule whose specific structural design translates directly to high-value functional outcomes. Its role as a sterically demanding internal donor is fundamental to the production of advanced polypropylene materials, demonstrating a clear structure-property relationship. Furthermore, its utility as an analytical standard underscores its stability and reliability. The evolution of its synthesis to a more sustainable and cost-effective process ensures its continued relevance in both industrial and research settings. This guide has provided a detailed examination of its structure, synthesis, and applications, grounding its technical attributes in practical, field-proven contexts.

References

-

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane - LookChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

MSDS of 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane - Capot Chemical. (2021, July 1). Retrieved January 26, 2026, from [Link]

-

2,2-Bis(isobutyl)-1,3-dimethoxypropane - ChemBK. (2024, April 10). Retrieved January 26, 2026, from [Link]

- Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. (n.d.). Google Patents.

-

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 | Benchchem [benchchem.com]

- 2. Buy 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]

- 7. capotchem.com [capotchem.com]

solubility of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in organic solvents

An In-depth Technical Guide to the Solubility of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-21-3). Designed for researchers, scientists, and professionals in drug development and polymer science, this document delves into the physicochemical properties governing its solubility, offers a predictive solubility profile across a range of common organic solvents, and provides a detailed, field-proven experimental protocol for its quantitative determination. By grounding theoretical principles in practical methodology, this guide serves as an essential resource for laboratory applications involving this sterically hindered diether.

Introduction: Understanding the Molecule

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a diether compound notable for its unique molecular architecture.[1] It features a propane backbone with two bulky, nonpolar substituents (an isobutyl and an isopropyl group) at the C2 position, and two methoxy groups at the C1 and C3 positions.[2] This sterically hindered structure is not accidental; it is a key feature that makes it highly effective as an internal donor in Ziegler-Natta catalyst systems, which are critical for producing polypropylene with controlled stereoselectivity and high performance.[2]

Beyond polymer science, understanding the solubility of such compounds is crucial for various applications, including their use as chemical intermediates, potential solvents, and in the trace analysis of environmental samples.[1] This guide provides the foundational knowledge required to effectively handle and utilize this compound in a laboratory setting.

Physicochemical Properties & Their Influence on Solubility

The solubility of any compound is fundamentally dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as our primary guide, meaning polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[3] The structure of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane presents a fascinating interplay of polar and nonpolar characteristics.

-

Nonpolar Dominance: The molecule is predominantly nonpolar. The large, branched isobutyl and isopropyl groups create a significant hydrocarbon character, leading to strong van der Waals (London dispersion) forces.

-

Localized Polarity: The two ether linkages (C-O-C) introduce electronegative oxygen atoms, creating localized dipoles. These ether oxygens can act as hydrogen bond acceptors, allowing for weak interactions with protic solvents.[4]

-

Steric Hindrance: The bulky alkyl groups sterically shield the polar ether oxygens, potentially limiting their interaction with solvent molecules.

-

Aprotic Nature: The molecule lacks any hydrogen atoms bonded to highly electronegative atoms (like O or N), meaning it cannot act as a hydrogen bond donor.[4]

This combination of features suggests that the compound will be most soluble in nonpolar or moderately polar aprotic solvents, where van der Waals forces and dipole-dipole interactions can be maximized. Conversely, its solubility is expected to be poor in highly polar, protic solvents like water, where it would disrupt the solvent's strong hydrogen-bonding network.

Table 1: Physicochemical Properties of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

| Property | Value | Source |

| CAS Number | 129228-21-3 | [2][4] |

| Molecular Formula | C₁₂H₂₆O₂ | [1][4] |

| Molecular Weight | 202.33 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | 0.843 g/cm³ | [4] |

| Boiling Point | 191.7 °C at 760 mmHg | [4] |

| Flash Point | 34.4 °C | [4] |

| LogP (XLogP3) | 3.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

The high LogP value of 3.1 quantitatively confirms the compound's lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[4]

Predictive Solubility Profile

While extensive empirical data is not widely published, a reliable predictive solubility profile can be constructed based on the physicochemical properties discussed. The following table categorizes common organic solvents and predicts the solubility of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Cyclohexane | High / Miscible | The dominant nonpolar alkyl groups of the solute interact favorably with nonpolar solvents via strong van der Waals forces. |

| Slightly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | High / Miscible | These solvents have a good balance of nonpolar character and dipole moments that can interact with both the alkyl and ether parts of the solute. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Chloroform | Good to Moderate | The polarity of these solvents facilitates interaction with the solute's ether groups. Published data indicates "slight" solubility in Chloroform and Ethyl Acetate, suggesting good but not unlimited miscibility.[4] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | These solvents are more polar. While dipole-dipole interactions are possible, the solute's large nonpolar bulk limits miscibility. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low | These solvents rely on strong hydrogen bonding. The solute can only act as a weak H-bond acceptor and would disrupt the solvent's H-bond network, making solvation energetically unfavorable. |

| Highly Polar Protic | Water | Very Low / Immiscible | The compound is highly hydrophobic (LogP > 3) and cannot effectively participate in the extensive hydrogen-bonding network of water. A similar, related compound has a measured water solubility of < 5 mg/L.[6] |

Experimental Workflow for Solubility Determination

To move from prediction to quantification, a robust experimental protocol is required. The isothermal equilibrium method is a gold standard for determining the solubility of a compound in a solvent at a specific temperature. This method ensures that the solvent is fully saturated, providing a true measure of the solubility limit.

Below is a detailed workflow and a corresponding diagram illustrating the process. The causality behind this protocol is to create a thermodynamically stable, saturated solution from which a pure liquid phase can be sampled and accurately quantified.

Sources

- 1. Buy 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 [smolecule.com]

- 2. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 | Benchchem [benchchem.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. lookchem.com [lookchem.com]

- 5. capotchem.com [capotchem.com]

- 6. chemicalbook.com [chemicalbook.com]

Mechanism of Action of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as an Internal Donor in Ziegler-Natta Catalysis

An In-Depth Technical Guide:

Executive Summary

The precise control over polymer microstructure is paramount in tailoring the properties of polypropylene. In heterogeneous Ziegler-Natta (Z-N) catalysis, internal electron donors (IDs) are critical components that dictate the stereospecificity, activity, and overall performance of the catalyst system. This guide delves into the nuanced mechanism of action of a fifth-generation internal donor, 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a member of the sterically hindered 1,3-diether class. We will explore its fundamental interactions with the catalyst support and active centers, elucidating how its unique molecular architecture translates into the production of highly isotactic polypropylene with a desirable narrow molecular weight distribution and excellent hydrogen response. This document moves beyond a simple recitation of facts to explain the causal relationships between the donor's structure, its role in catalyst formation, and its ultimate impact on polymer properties, providing a comprehensive resource for professionals in the field.

The Foundation: Ziegler-Natta Catalysis and the Quest for Stereocontrol

Ziegler-Natta catalysis, a cornerstone of the polymer industry, facilitates the polymerization of olefins with remarkable control.[1] The quintessential Z-N catalyst system for propylene polymerization is a multi-component marvel.[1][2][3]

-

The Support (Magnesium Dichloride, MgCl₂): Anhydrous MgCl₂ in its activated δ-form serves as the crystalline support, providing a high surface area for the dispersion of active sites.[1][4] Its specific crystal planes, notably the (110) and (104) faces, are the stage upon which the catalytic chemistry unfolds.[4]

-

The Pre-catalyst (Titanium Tetrachloride, TiCl₄): This Group 4 transition metal halide is the source of the active centers for polymerization.[1][2][3]

-

The Co-catalyst (Trialkylaluminum, e.g., Al(C₂H₅)₃): Added during the polymerization step, the co-catalyst alkylates the titanium species, generating the catalytically active Ti-C bonds that initiate polymer chain growth.[1]

The primary challenge in propylene polymerization is controlling its stereochemistry. Propylene is an asymmetric monomer, and its insertion into the growing polymer chain can occur with different spatial orientations, leading to distinct microstructures:

-

Isotactic Polypropylene (iPP): All methyl groups are on the same side of the polymer backbone, resulting in a highly crystalline, strong, and thermally resistant material.

-

Syndiotactic Polypropylene: Methyl groups alternate regularly on opposite sides of the backbone.

-

Atactic Polypropylene: Methyl groups are randomly arranged, leading to an amorphous, rubbery material.

For most commercial applications, high isotacticity is the goal. Early Z-N catalysts produced a mixture of these forms, necessitating a crucial third component: the electron donor.[2][3][5] Internal donors are Lewis bases incorporated during catalyst synthesis to selectively promote the formation of isospecific active sites.[1][6]

A Superior Class of Donor: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane belongs to the 1,3-diether family of internal donors, which represented a significant advancement over the previous generation of phthalate-based donors.[4][7]

Chemical Structure:

-

IUPAC Name: 3,3-bis(methoxymethyl)-2,5-dimethylhexane[8]

-

Key Features: The molecule is characterized by a propane backbone with two methoxy groups at the 1 and 3 positions, capable of chelating to metal centers. Crucially, the central carbon (C2) is substituted with two bulky, sterically demanding alkyl groups: an isobutyl and an isopropyl group.[9][10]

This specific architecture provides a distinct set of advantages over older donors like phthalates:

-

High Stereospecificity: Consistently produces polypropylene with a very high isotactic index.[11]

-

Narrow Molecular Weight Distribution (MWD): The uniformity of the active sites created leads to polymer chains of similar length, which is beneficial for processing and final properties.[7][11]

-

Excellent Hydrogen Response: These catalysts are highly sensitive to hydrogen, which is used as a chain transfer agent to control the polymer's molecular weight (and thus, its melt flow rate). This allows for the efficient production of high-melt-flow resins.[7]

-

Environmental Profile: 1,3-diethers are a "phthalate-free" solution, addressing environmental and regulatory concerns associated with phthalate compounds.[4]

-

Enhanced Stability: They exhibit strong coordination with the MgCl₂ support and are less prone to being extracted by the co-catalyst during polymerization.[7]

The Core Mechanism of Action: A Multi-Step Process

The efficacy of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane stems from its orchestrated interactions with the catalyst components at a molecular level. The mechanism can be understood as a process of selective adsorption, surface reconstruction, and active site modification.

Stage 1: Interaction with the MgCl₂ Support

The journey begins with the adsorption of the diether onto the surface of the activated MgCl₂ support. This is not a random event; it is a structurally directed interaction that sets the stage for stereospecificity.

-

Chelating Adsorption: The two methoxy groups of the diether act as a bidentate Lewis base, forming a stable chelate with a single, coordinatively unsaturated Mg²⁺ ion on the support surface.[4] This chelation is a key reason for its strong binding and resistance to leaching.[4][7]

-

Preferential Surface Binding: Research suggests that 1,3-diethers have a higher affinity for the coordinatively unsaturated Mg²⁺ sites on the (110) crystal face of MgCl₂ compared to the (104) face.[11] The preferential occupation and stabilization of these specific surfaces are fundamental to controlling the subsequent placement of titanium species.

-

Surface Reconstruction: The concerted adsorption of the internal donor and TiCl₄ leads to the formation of specific surface motifs, including sharp edges and concavities.[6] This ID-driven reconstruction of the MgCl₂ surface is essential for creating the precise geometry required for a stereospecific active site.[6]

Caption: Donor chelates to an Mg site, influencing TiCl₄ anchoring.

Stage 2: Formation of Stereospecific Active Sites

With the donor anchored, it now acts as a molecular architect, guiding the formation of the active polymerization centers.

-

Deactivation of Aspecific Sites: One primary role of the internal donor is to selectively "poison" or deactivate the Ti centers that would otherwise lead to atactic polymer.[4] By adsorbing onto or near these aspecific sites, the donor renders them inaccessible to the propylene monomer.

-

Creation of a Chiral Pocket: The true genius of the donor lies in its steric bulk. The large isobutyl and isopropyl groups extending from the donor's backbone create a sterically hindered or "chiral" pocket around the adjacent, now-activated titanium center.[4][10]

-

Enchainment Control: When a propylene monomer approaches this sterically crowded active site, it is forced to adopt a specific orientation to minimize steric repulsion before it can insert into the growing polymer chain. This enforced orientation is repeated for every subsequent monomer addition, locking in the isotactic arrangement of the methyl groups.

Caption: The donor's bulk forces monomer orientation for isotactic growth.

Impact on Catalyst Performance and Polymer Properties

The molecular-level mechanisms directly translate to macroscopic improvements in catalyst performance and the final polymer characteristics. Catalysts using 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane exhibit high activity and produce polypropylene with superior properties.[7][9][10]

| Parameter | Catalyst with 1,3-Diether Donor | Typical Phthalate-Based Catalyst | Causality Behind the Difference |

| Catalyst Activity (kg PP/g cat) | High (e.g., >50)[7] | High (e.g., ~40)[7] | The well-defined, stable active sites created by the diether are highly efficient for polymerization. |

| Isotacticity Index (%) | Very High (e.g., 98-99%)[7] | High (e.g., 95-98%) | The superior steric hindrance and stable chelation of the diether provide more rigorous control over monomer insertion. |

| Molecular Weight Distribution (PDI) | Narrow (3-5)[7] | Medium (4-7)[4] | The diether promotes the formation of a more uniform population of active sites, leading to more consistent chain growth. |

| Hydrogen Response | Excellent / Very High[7] | Good | The specific electronic and steric environment of the diether-modified active sites makes them more sensitive to H₂ as a chain transfer agent. |

| Polymer Properties | Good transparency, organoleptic properties.[7][9][10] | Good | The high stereoregularity and narrow MWD contribute to a more uniform crystalline structure, enhancing optical and physical properties. |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of a Z-N catalyst featuring a 1,3-diether internal donor. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.

Catalyst Synthesis via Chemical Conversion

This protocol is based on the conversion of a magnesium alkoxide precursor, a common industrial method.[12]

-

Reactor Preparation: A glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel is thoroughly dried and purged with nitrogen.

-

Precursor Suspension: Anhydrous toluene is charged to the reactor, followed by magnesium ethoxide (Mg(OEt)₂) powder to form a suspension.

-

Initial Titaniation: The suspension is cooled to 0°C. Titanium tetrachloride (TiCl₄) is added dropwise via the dropping funnel while maintaining the low temperature.

-

Donor Addition: The mixture is slowly heated to 60°C. At this point, a solution of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in toluene is added. The molar ratio of Mg:Donor is a critical parameter, often around 0.2-0.4.[11]

-

First Thermal Treatment: The temperature is raised to 115°C and held for 2 hours to facilitate the reaction and formation of the solid MgCl₂-supported catalyst.

-

Washing: Stirring is stopped, the solid is allowed to settle, and the supernatant liquid is removed. The solid is washed several times with hot toluene (90°C) to remove soluble by-products.

-

Second Titaniation & Aging: Fresh TiCl₄ is added, and the mixture is aged at 115°C for an additional 2 hours to ensure complete reaction and proper titanium loading.

-

Final Washing and Drying: The solid catalyst is washed repeatedly with n-heptane at 40°C until no chloride is detected in the washings. The resulting solid powder is then dried under a vacuum.

Propylene Slurry Polymerization

-

Reactor Preparation: A stainless-steel autoclave reactor is baked under vacuum and purged with nitrogen.

-

Component Charging: Anhydrous n-heptane is charged to the reactor, followed by the co-catalyst, triethylaluminum (TEAl). The desired amount of the solid catalyst component (prepared in 5.1) is then injected as a slurry.

-

Hydrogen Addition: If molecular weight control is desired, a specific partial pressure of hydrogen gas is introduced into the reactor.

-

Polymerization: The reactor is heated to the target polymerization temperature (e.g., 70°C). Liquid propylene is then fed into the reactor to maintain a constant pressure.

-

Reaction Termination: After the desired time (e.g., 2 hours), the propylene feed is stopped, and the reactor is vented. The polymerization is quenched by adding acidified methanol.

-

Polymer Recovery: The polypropylene powder is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C. The resulting polymer is then weighed to determine catalyst activity and subjected to analysis (e.g., GPC for MWD, ¹³C NMR for isotacticity).

Caption: Workflow from catalyst preparation to polymer analysis.

Conclusion and Future Outlook

The mechanism of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor is a sophisticated interplay of chelation, surface modification, and steric control. Its ability to organize the catalyst's active sites with high precision is the key to its success. By forming stable, sterically hindered environments around the titanium centers on the MgCl₂ support, it effectively deactivates non-specific sites and guides the insertion of propylene to produce highly isotactic polymer. The resulting catalysts are not only highly active and stereospecific but also offer superior control over polymer molecular weight and distribution, meeting the demands for high-performance polypropylene grades.

Future research will likely continue to refine the donor structure, exploring subtle modifications to the alkyl or alkoxy groups to further tune catalyst performance for specialized applications. Additionally, advanced computational modeling, combined with surface-sensitive characterization techniques, will continue to provide deeper insights into the dynamic interactions at the catalyst surface, paving the way for the rational design of next-generation Ziegler-Natta catalysts.

References

-

ResearchGate. (2025, August 6). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. Available at: [Link]

-

National Institutes of Health (NIH). (2024, September 24). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Available at: [Link]

-

ResearchGate. (2017, September 2). Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. Available at: [Link]

-

ResearchGate. (n.d.). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Available at: [Link]

-

UniTo. (2023, February 28). Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor. Available at: [Link]

-

PubChem. (n.d.). 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Available at: [Link]

- Google Patents. (n.d.). WO2014079969A1 - HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS, PROCESS FOR PRODUCING SUCH MgCl2 BASED CATALYSTS AND USE THEREOF.

-

EPO. (2020, October 14). HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF. Available at: [Link]

-

ACS Catalysis. (n.d.). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler–Natta Catalysts Based on Nonempirical Structural Determination. Available at: [Link]

-

Googleapis.com. (2013, November 22). HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2014079969A1 - HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS, PROCESS FOR PRODUCING SUCH MgCl2 BASED CATALYSTS AND USE THEREOF - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 [smolecule.com]

- 10. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

Methodological & Application

The Strategic Application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in High-Performance Ziegler-Natta Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as a high-performance internal electron donor in Ziegler-Natta catalysis, primarily for the production of isotactic polypropylene. This document moves beyond a simple recitation of protocols to offer a detailed understanding of the underlying chemical principles, empowering researchers to optimize catalyst systems and tailor polymer properties for specific applications, including those in the demanding field of medical polymers and drug delivery matrices.

Introduction: The Pivotal Role of Internal Donors in Stereocontrol

Ziegler-Natta catalysts are complex, multi-component systems essential for the stereospecific polymerization of olefins.[1] The catalyst system is typically composed of a titanium-based active species supported on magnesium chloride (MgCl₂), a co-catalyst (usually an aluminum alkyl), and electron donors.[1] Electron donors are critical in controlling the stereochemistry of the resulting polymer and can be classified as internal donors (ID), which are incorporated during catalyst synthesis, and external donors (ED), which are added during the polymerization process.[1]

Historically, phthalate-based compounds have been the workhorses as internal donors. However, regulatory and environmental concerns have driven the development of phthalate-free alternatives. Among these, the 1,3-diether class of internal donors, exemplified by 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, has emerged as a superior option, often eliminating the need for an external donor and offering distinct advantages in catalyst performance and polymer properties.[2]

The Mechanistic Cornerstone: How 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane Dictates Stereoselectivity

The efficacy of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor is rooted in its specific molecular interactions with the MgCl₂ support, which in turn influences the formation and stereospecificity of the titanium active sites.

Magnesium chloride, the support material, possesses different crystal faces, with the (110) and (100) surfaces being of particular importance in catalysis.[3] It is now widely accepted that 1,3-diether internal donors, including 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, exhibit a strong preferential adsorption to the (110) surface of MgCl₂.[4] This preference is a consequence of the donor's molecular geometry, which allows for a stable chelate-like coordination where both oxygen atoms of the methoxy groups bind to a single magnesium atom on the (110) plane.[5]

This selective coordination is pivotal for several reasons:

-

Deactivation of Non-Stereospecific Sites: The (110) surface of MgCl₂ is believed to host titanium species that would otherwise lead to the formation of atactic (non-stereoregular) polypropylene. By selectively binding to and blocking these sites, the 1,3-diether donor effectively deactivates these non-stereospecific centers.[3]

-

Promotion of Isospecific Sites: The presence of the bulky isobutyl and isopropyl groups on the donor molecule creates a sterically hindered environment around the remaining accessible titanium sites. This steric hindrance forces the incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain, thereby leading to the formation of highly isotactic polypropylene.[5]

-

Enhanced Catalyst Activity: By creating a more uniform distribution of highly isospecific active sites, 1,3-diether donors can lead to a significant increase in catalyst activity compared to systems without donors or with less effective donors.[6]

The strong binding of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane to the MgCl₂ support is a key advantage, as it minimizes the leaching of the internal donor during catalyst activation with the aluminum alkyl co-catalyst.[5] This robust anchoring often obviates the need for an external donor to "rescue" the stereoselectivity, simplifying the overall catalyst system.[2]

Diagram: Mechanism of Stereocontrol by 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Caption: Role of the diether donor in Ziegler-Natta catalysis.

Performance Benchmarking

The use of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor typically results in significant improvements in catalyst performance and polymer properties compared to earlier generation catalyst systems.

| Parameter | Catalyst with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | Phthalate-Based Catalyst |

| Catalyst Activity (kg PP/g cat·h) | High (e.g., > 40)[6] | Moderate to High |

| Isotacticity Index (%) | Very High (≥ 98%)[6] | High (typically requires ED) |

| Hydrogen Response | Strong (High Melt Flow Index achievable)[6] | Moderate |

| Molecular Weight Distribution (MWD) | Narrow to Moderate[6] | Moderate to Broad |

| External Donor Requirement | Often not required[2] | Typically required |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the preparation of a Ziegler-Natta catalyst using 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, a subsequent propylene polymerization, and the characterization of the resulting polymer.

Protocol for Catalyst Preparation (Ball-Milling Method)

This protocol describes a common laboratory-scale method for the preparation of a MgCl₂-supported Ziegler-Natta catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

-

Titanium Tetrachloride (TiCl₄)

-

Anhydrous n-heptane

-

Planetary ball mill with stainless steel vials and balls

Procedure:

-

Charging the Ball Mill: In a glovebox, add anhydrous MgCl₂ (e.g., 10 g) and stainless steel balls to a milling vial.

-

Addition of Internal Donor: Add 2-isobutyl-2-isopropyl-1,3-dimethoxypropane to the vial. A typical molar ratio of MgCl₂ to the internal donor is in the range of 4:1 to 10:1.

-

Ball Milling: Seal the vial and transfer it to the planetary ball mill. Mill the mixture for an extended period (e.g., 24 hours) at a specified rotation speed. This step is crucial for the activation of MgCl₂ and the intimate mixing with the internal donor.[5]

-

Titanation: After milling, transfer the solid powder back into the glovebox. Suspend the powder in an excess of TiCl₄ (e.g., 100 mL) in a Schlenk flask equipped with a reflux condenser.

-

Heating: Heat the suspension to a specific temperature (e.g., 90°C) and maintain it for a defined period (e.g., 2 hours) with stirring.[5] This step facilitates the reaction between TiCl₄ and the MgCl₂-donor adduct, forming the active titanium species.

-

Washing: After the reaction, allow the solid to settle and decant the supernatant TiCl₄ solution. Wash the solid catalyst repeatedly with hot anhydrous n-heptane until the washings are colorless, indicating the removal of unreacted TiCl₄.

-

Drying: Dry the final catalyst powder under a high vacuum to remove any residual solvent. The resulting free-flowing powder is the final Ziegler-Natta catalyst.

Diagram: Catalyst Preparation Workflow

Caption: Workflow for Ziegler-Natta catalyst preparation.

Protocol for Propylene Polymerization

This protocol outlines a typical laboratory-scale slurry polymerization of propylene.

Materials:

-

Prepared Ziegler-Natta catalyst

-

Triethylaluminum (TEAL) as co-catalyst (handle with extreme care)

-

Anhydrous n-heptane (polymerization grade)

-

Propylene (polymerization grade)

-

Hydrogen (optional, as a chain transfer agent to control molecular weight)

-

Methanol (for quenching)

-

Hydrochloric acid (for de-ashing)

Procedure:

-

Reactor Setup: Assemble a dry, nitrogen-purged stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controllers, and inlets for the catalyst, co-catalyst, and monomer.

-

Solvent Addition: Introduce anhydrous n-heptane into the reactor.

-

Co-catalyst and Catalyst Injection: Add a specific amount of TEAL solution to the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100:1 to 300:1. Subsequently, inject a suspension of the prepared Ziegler-Natta catalyst in n-heptane into the reactor.

-

Pre-polymerization (Optional but Recommended): Introduce a small amount of propylene and conduct a short pre-polymerization at a lower temperature (e.g., 20°C) for a few minutes. This step helps to encapsulate the catalyst particles with polymer, preventing fragmentation and controlling morphology.[7]

-

Polymerization: Raise the reactor temperature to the desired polymerization temperature (e.g., 70°C). Pressurize the reactor with propylene to the desired pressure (e.g., 7 bar). If hydrogen is used, it is typically introduced before or along with the propylene.

-

Reaction Monitoring: Maintain a constant temperature and pressure throughout the polymerization. Monitor the propylene uptake to follow the reaction kinetics. The polymerization is typically run for a set time (e.g., 1-2 hours).

-

Quenching: After the desired time, stop the propylene feed and vent the reactor. Quench the reaction by adding an excess of methanol.

-

Polymer Isolation and Purification: Collect the polymer slurry. Filter the polymer and wash it with methanol. To remove catalyst residues (de-ashing), the polymer can be stirred with a dilute solution of hydrochloric acid in methanol, followed by washing with methanol until neutral and then drying in a vacuum oven at a moderate temperature (e.g., 60°C).

Protocol for Polymer Characterization

4.3.1. Determination of Isotacticity by ¹³C NMR Spectroscopy

Principle: The stereochemical microstructure of the polypropylene chain can be determined by high-resolution ¹³C NMR spectroscopy. The chemical shift of the methyl carbon is sensitive to the relative stereochemistry of the neighboring monomer units (pentad sequences). The isotacticity index (II) is typically calculated from the relative intensity of the mmmm pentad peak.

Procedure:

-

Sample Preparation: Dissolve approximately 50-100 mg of the polypropylene sample in a suitable solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂), in an NMR tube. Heating is required to dissolve the polymer.

-

NMR Analysis: Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 120°C) to ensure the polymer is fully dissolved and to achieve good spectral resolution. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[8]

-

Data Analysis: Identify the methyl region of the spectrum. The mmmm pentad typically appears around 21.8 ppm. Integrate the area of the mmmm peak and the total area of the methyl region to calculate the isotacticity index.

4.3.2. Determination of Molecular Weight and Molecular Weight Distribution by High-Temperature Gel Permeation Chromatography (HT-GPC)

Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier than smaller molecules. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Procedure:

-

Sample Preparation: Dissolve a small amount of the polypropylene sample (e.g., 10-20 mg) in a suitable high-boiling solvent, such as 1,2,4-trichlorobenzene (TCB), at an elevated temperature (e.g., 140-160°C).[9]

-

GPC Analysis: Inject the filtered polymer solution into the HT-GPC system, which is maintained at a high temperature to keep the polymer dissolved.[10] The system is equipped with a set of columns packed with a porous material and a detector (typically a refractive index detector).

-

Data Analysis: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) using a calibration curve generated from polystyrene or polypropylene standards.[11]

Conclusion

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane represents a significant advancement in the field of Ziegler-Natta catalysis, offering a phthalate-free route to high-performance isotactic polypropylene. Its unique ability to selectively coordinate to the (110) surface of the MgCl₂ support provides a powerful tool for controlling the stereospecificity of the active sites, leading to polymers with high isotacticity and desirable properties. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to leverage the full potential of this advanced internal donor in their own investigations and in the development of novel polymeric materials.

References

-

The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. (2014). ResearchGate. Retrieved from [Link]

-

Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of diether as internal donor on MgCl2‐supported Ziegler–Natta catalyst for propylene polymerization. (n.d.). ResearchGate. Retrieved from [Link]

-

The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). National Institutes of Health. Retrieved from [Link]

-

Ziegler-Natta catalyst with high activity and good hydrogen response. (n.d.). SciSpace. Retrieved from [Link]

-

Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. (n.d.). Sci-Hub. Retrieved from [Link]

-

Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor. (2023). University of Turin. Retrieved from [Link]

-

Ziegler-Natta catalysts for propylene polymerization: Chemistry of reactions leading to the formation of active centers. (n.d.). ResearchGate. Retrieved from [Link]

-

Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. (2022). MDPI. Retrieved from [Link]

-

End-to-End High-Throughput Approach for Data- Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. (n.d.). ChemRxiv. Retrieved from [Link]

-

The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). MDPI. Retrieved from [Link]

-

Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. (2017). ResearchGate. Retrieved from [Link]

-

High-Resolution 13C NMR Configurational Analysis of Polypropylene Made with MgCl2-Supported Ziegler−Natta Catalysts. 1. The “Model” System MgCl2/TiCl4−2,6-Dimethylpyridine/Al(C2H5)3. (n.d.). ACS Publications. Retrieved from [Link]

- HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS, PROCESS FOR PRODUCING SUCH MgCl2 BASED CATALYSTS AND USE THEREOF. (n.d.). Google Patents.

-

Evaluating the molecular weight distribution of ultrahigh molecular weight polypropylene through rheology. (2023). AIP Publishing. Retrieved from [Link]

-

Analysis of Polypropylene by HT-GPC. (2017). SGS PSI - Polymer Solutions. Retrieved from [Link]

-

High-resolution solid-state NMR study of isotactic polypropylenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of MgCl2-Supported Ziegler-Natta Catalysts via New Surfactants Emulsion for Propylene Polymerization. (2021). Semantic Scholar. Retrieved from [Link]

-

13C n.m.r, determination of the isotacticity of the propylene homopolymer part in ethylene-propylene block copolymers. (n.d.). Polymer. Retrieved from [Link]

-

Polymer Molecular Weight Measurement. (n.d.). Kinam Park. Retrieved from [Link]

-

Preparation of MgCl2-Supported Ziegler-Natta Catalysts via New Surfactants Emulsion for Propylene Polymerization. (n.d.). Sci-Hub. Retrieved from [Link]

-

Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). SciSpace. Retrieved from [Link]

-

Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2025). PubMed. Retrieved from [Link]

- Preparation method and application of Ziegler Natta catalyst for propylene polymerization. (n.d.). Google Patents.

-

Probing the Interaction of Diester Internal Donors (ID) with AlEt 3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl 2 /ID) and Ternary (MgCl 2 /ID/TiCl 4 ) Formulations. (n.d.). MDPI. Retrieved from [Link]

-

Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (n.d.). ResearchGate. Retrieved from [Link]

-

Measurement of Molecular Weight by using GPC method. (n.d.). Shimadzu. Retrieved from [Link]

-

Bottom-Up Synthesis of Multi-Grained Ziegler–Natta Catalyst Based on MgO/MgCl2/TiCl4 Core–Shell Catalyst. (2021). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]

- 3. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unito.it [iris.unito.it]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. polymersolutions.com [polymersolutions.com]

- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: A Validated Gas Chromatography Method for the Quantification of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Abstract